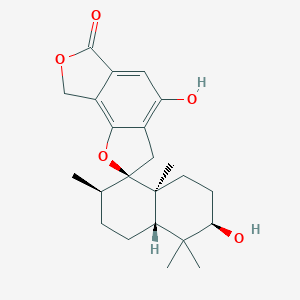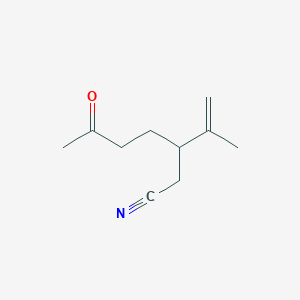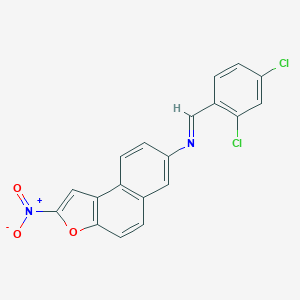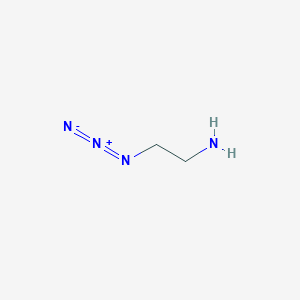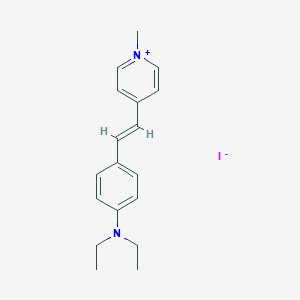
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, also known as (1,2,3,4-THN-2-yl)methanamine hydrochloride, is a chemical compound that is widely used in scientific research. It is a derivative of the tetrahydronaphthalene family, which is a class of hydrocarbons used in organic chemistry. The compound is known to be highly soluble in water and is used in a variety of applications, including organic synthesis, drug discovery, and biochemical research.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including those containing the tetrahydronaphthalene scaffold, have shown promising antiviral properties. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
Solvent in Thin-Film Transistors
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride: serves as a solvent in the study of solution-processed 6,13-bis(triisopropylsilylethynyl) (TIPS) pentacene thin-film transistors . These transistors utilize a cross-linked poly-4-vinylphenol (PVP) dielectric on a polyethersulphone (PES) substrate .
Raw Material and Intermediate in Organic Synthesis
The compound acts as an important raw material and intermediate in various organic synthesis processes. It finds applications in:
Protease Inhibitor Precursor
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride: is a reagent used to produce protease inhibitors . These inhibitors play a crucial role in various biological and clinical contexts .
Biologically Active Urea Derivatives
Efficient one-pot procedures have led to the synthesis of biologically active urea derivatives from 1,2,3,4-tetrahydronaphthalene-2-carboxylic acids . These derivatives have been characterized via spectroscopy techniques .
Potential for New Therapeutic Possibilities
Given the diverse biological activities associated with indole derivatives, including this compound, there is immense potential for further exploration in the development of novel therapeutic agents .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-4,9H,5-8,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSGSJPRMEWKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




